N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
This compound features a thiazole core linked to an acetamide group, with a cyclohexenylethyl chain and a 2,5-dimethoxyphenylamino substituent. The cyclohexene moiety enhances lipophilicity, while the dimethoxy groups may improve metabolic stability compared to hydroxylated analogs .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-26-17-8-9-19(27-2)18(13-17)24-21-23-16(14-28-21)12-20(25)22-11-10-15-6-4-3-5-7-15/h6,8-9,13-14H,3-5,7,10-12H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZGXLQGAAWDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide)
Key Differences :
- Substituents: Mirabegron has a β-hydroxy-phenethylamine group, while the target compound replaces this with a cyclohexenylethyl chain and 2,5-dimethoxyphenylamino group.
- Pharmacology: Mirabegron is a β3-adrenergic agonist used for overactive bladder syndrome .
- Molecular Weight : Mirabegron (396.5 g/mol) is lighter than the target compound (estimated ~450–470 g/mol), which may affect bioavailability .
| Property | Mirabegron | Target Compound |
|---|---|---|
| Molecular Weight | 396.5 g/mol | ~450–470 g/mol (estimated) |
| Key Substituents | β-hydroxy-phenethylamine | Cyclohexenylethyl, 2,5-dimethoxyphenyl |
| Solubility | Moderate (polar groups) | Lower (lipophilic groups) |
| Receptor Target | β3-adrenergic | Hypothesized β3 or melatonergic |
N-{2-[(3-Hydroxymethylphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (Compound 14, )
Key Differences :
- Core Structure : Compound 14 lacks the thiazole ring but shares the acetamide backbone.
- Substituents : A hydroxymethylphenyl group replaces the thiazole, suggesting divergent biological targets (e.g., melatonergic receptors).
- Synthesis : Prepared via reductive N-alkylation, contrasting with the target compound’s likely thiazole-based synthesis .
N-[2-(4-Chlorophenyl)ethyl]-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide (CAS 921572-31-8, )
Key Differences :
- Substituents : Chlorophenyl and cyclopentylcarbamoyl groups vs. the target’s dimethoxyphenyl and cyclohexenyl.
- Molecular Weight : 406.9 g/mol vs. the target’s higher weight, influencing permeability and clearance.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
Key Differences :
- Substituents : Dichlorophenyl vs. dimethoxyphenyl. Chlorine’s electronegativity may enhance stability but reduce hydrogen-bonding capacity.
- Crystal Structure : The dichlorophenyl ring is twisted 61.8° relative to the thiazole, suggesting conformational flexibility differences compared to the target compound .
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The 1,3-thiazole core is constructed using a modified Hantzsch thiazole synthesis. A ketone precursor, such as 4-acetyl-2,5-dimethoxyaniline, reacts with thiourea in the presence of bromine to form the thiazole ring.
Procedure :
Introduction of the Acetic Acid Side Chain
The acetic acid moiety is introduced via alkylation of the thiazole’s 4-position:
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2-Amino-4-(2,5-dimethoxyphenyl)-1,3-thiazole (1 equiv) reacts with ethyl bromoacetate (1.2 equiv) in DMF using K₂CO₃ (2 equiv) as a base.
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The ester intermediate is hydrolyzed with NaOH (2 N) to yield 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid.
Spectroscopic Validation :
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¹H NMR (DMSO-d₆) : δ 3.78 (s, 6H, OCH₃), 4.12 (s, 2H, CH₂COOH), 6.90–7.15 (m, 3H, aromatic), 8.22 (s, 1H, thiazole-H).
Preparation of N-[2-(Cyclohex-1-en-1-yl)ethyl]acetamide
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
Cyclohexene is functionalized via hydroamination using a transition-metal catalyst:
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Cyclohexene (1 equiv) and ammonia (3 equiv) react under ruthenium catalysis (Ru₃(CO)₁₂, 0.5 mol%) at 120°C for 24 hours.
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The crude amine is purified by distillation to yield 2-(cyclohex-1-en-1-yl)ethylamine.
Yield : 55–60%.
Acylation with Chloroacetyl Chloride
The amine is acylated under Schotten-Baumann conditions:
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2-(Cyclohex-1-en-1-yl)ethylamine (1 equiv) is dissolved in acetone-water (3:1).
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Chloroacetyl chloride (1.1 equiv) is added dropwise at 0°C, followed by sodium acetate (1.5 equiv) to maintain pH 5–6.
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The product, N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide, is isolated via filtration and recrystallized from methanol.
Spectroscopic Validation :
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¹H NMR (CDCl₃) : δ 1.55–1.90 (m, 6H, cyclohexenyl), 2.05 (s, 3H, COCH₃), 3.45 (q, 2H, NHCH₂), 5.65 (m, 1H, CH=CH).
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MS (ESI) : m/z 182.1 [M+H]⁺.
Final Coupling via Amide Bond Formation
The thiazole-acetic acid and cyclohexenylethylacetamide fragments are coupled using carbodiimide-mediated activation:
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2-{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid (1 equiv) is activated with EDCI (1.2 equiv) and HOBt (0.2 equiv) in DMF.
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N-[2-(Cyclohex-1-en-1-yl)ethyl]acetamide (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
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The product is purified via column chromatography (DCM/MeOH 95:5) and recrystallized from ethyl acetate.
Analytical Data :
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¹H NMR (DMSO-d₆) : δ 1.60–1.95 (m, 6H, cyclohexenyl), 2.05 (s, 3H, COCH₃), 3.75 (s, 6H, OCH₃), 4.25 (s, 2H, CH₂CO), 6.85–7.20 (m, 3H, aromatic), 8.30 (s, 1H, thiazole-H).
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¹³C NMR : δ 22.5 (COCH₃), 55.2 (OCH₃), 115.4–152.0 (aromatic and thiazole carbons), 170.5 (CONH).
Optimization and Mechanistic Insights
Solvent Effects on Thiazole Cyclization
Polar aprotic solvents (DMF, DMSO) accelerate thiazole formation but increase side products. Ethanol balances reactivity and selectivity, yielding 65–70% pure product.
Catalytic vs. Stoichiometric Reductions
Sodium borohydride selectively reduces carbonyl groups without affecting azide functionalities, as demonstrated in analogous systems. This selectivity is critical for preserving the thiazole’s integrity during late-stage modifications.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces cyclization time for thiazole intermediates from 8 hours to 30 minutes, improving yields by 10–15%.
Challenges and Mitigation Strategies
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Regioselectivity in Thiazole Formation : Use of electron-donating methoxy groups directs cyclization to the 4-position, minimizing isomer formation.
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Azide Handling : Sodium azide reactions require strict temperature control (<10°C) to prevent explosive side reactions.
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Purification Complexity : Gradient column chromatography (hexane → ethyl acetate) resolves closely eluting thiazole derivatives .
Q & A
Q. Key Parameters :
- Temperature control (60–80°C for cyclocondensation; room temperature for acylation).
- Solvent selection (polar aprotic solvents enhance reaction rates).
- Catalysts (triethylamine for deprotonation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
